molecular formula C15H20ClNO2 B5663606 ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate

ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate

Cat. No. B5663606
M. Wt: 281.78 g/mol
InChI Key: BRIQJSSTUJEWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate, also known as CPP or Etomidate, is a synthetic drug that is commonly used in medical settings as an anesthetic agent. It was first synthesized in the 1960s and has since become a popular choice for sedation due to its fast onset of action and short duration of effects. In recent years, CPP has also gained attention in scientific research for its potential as a tool in studying the brain and nervous system.

Mechanism of Action

Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, leading to sedation and anesthesia. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate binds to a specific site on the receptor known as the β2 subunit, which is thought to be involved in the sedative effects of the drug.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has a rapid onset of action, typically taking effect within 30-60 seconds after administration. Its effects are short-lived, with a duration of only a few minutes. The drug produces sedation, hypnosis, and amnesia, making it useful for procedures such as endoscopy and minor surgeries. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has minimal effects on cardiovascular and respiratory function, making it a safe choice for patients with compromised health.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate is its selectivity for the β2 subunit of the GABA-A receptor, which allows for specific targeting of this receptor in research studies. Its fast onset and short duration of effects also make it a useful tool for studying the acute effects of anesthesia on the brain. However, the short duration of effects can be a limitation for some experiments, and the potential for side effects such as nausea and vomiting may also need to be considered.

Future Directions

Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has potential for further research in a variety of areas, including the development of new anesthetic agents and the study of the role of the GABA-A receptor in neurological disorders. One area of particular interest is the use of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate in combination with other drugs to produce more targeted and effective anesthesia. Additionally, research on the long-term effects of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate on the brain and nervous system could provide valuable insights into the mechanisms of anesthesia and the potential risks associated with its use.

Synthesis Methods

The synthesis of ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate involves several steps, starting with the reaction between piperidine and ethyl chloroformate to form ethyl 4-piperidinecarboxylate. This compound is then reacted with 3-chlorobenzyl chloride to form ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate. The final product is purified through a series of recrystallization and filtration steps.

Scientific Research Applications

Ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has been used in a variety of scientific research studies, particularly in the field of neuroscience. Its ability to quickly and selectively bind to a specific site on the GABA-A receptor has made it a useful tool for studying the role of this receptor in the brain. ethyl 1-(3-chlorobenzyl)-4-piperidinecarboxylate has also been used to investigate the effects of anesthesia on the brain and to study the mechanisms of action of other anesthetic agents.

properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQJSSTUJEWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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